molecular formula C20H20ClN3OS B2810336 N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207045-66-6

N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2810336
CAS RN: 1207045-66-6
M. Wt: 385.91
InChI Key: NDCJZXWGYOGYTR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as ETC-1922159, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. ETC-1922159 is a member of the imidazolethioacetamide class of compounds and has been shown to have promising pharmacological properties.

Scientific Research Applications

Corrosion Inhibition

The compound, as part of the benzimidazole derivatives family, has been evaluated for its corrosion inhibition potential. These derivatives have shown promising results as corrosion inhibitors for carbon steel in acidic environments, reaching inhibition efficiency as high as 95.0%. The efficiency of these compounds may decrease with increasing temperature, and they follow Langmuir's adsorption isotherm, indicating a strong and uniform adsorption on the metal surface (Rouifi et al., 2020).

Antibacterial Activity

Derivatives similar to N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and shown to possess significant antibacterial activity. The structural characteristics of these compounds, confirmed through various spectroscopic methods, contribute to their efficacy against bacterial strains (Ramalingam et al., 2019).

Anticonvulsant Activity

Certain derivatives, including those with imidazolyl and phenylacetamide groups, have demonstrated anticonvulsant activities in preclinical models. This suggests a potential application in the development of new treatments for epilepsy or seizure-related disorders (Aktürk et al., 2002).

Anticancer Activity

Several compounds structurally related to N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. Some of these compounds exhibited significant activity against a range of cancer cell lines, indicating their potential as chemotherapeutic agents (Evren et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-3-24-18(15-9-7-14(2)8-10-15)12-22-20(24)26-13-19(25)23-17-6-4-5-16(21)11-17/h4-12H,3,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCJZXWGYOGYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

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